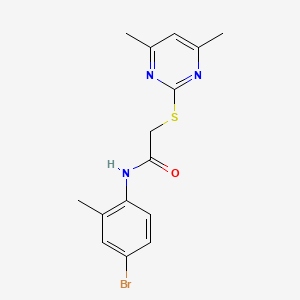

2-(4,6-dimethylpyrimidin-2-ylthio)-N-(4-bromo-2-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3OS/c1-9-6-12(16)4-5-13(9)19-14(20)8-21-15-17-10(2)7-11(3)18-15/h4-7H,8H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNASPALORBHKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=C(C=C2)Br)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-ylthio)-N-(4-bromo-2-methylphenyl)acetamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Thioether Formation: The pyrimidine ring is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate.

Acetamide Formation: The thioether-substituted pyrimidine is then coupled with an acetamide derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Bromination: The final step involves the bromination of the phenyl ring, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyrimidin-2-ylthio)-N-(4-bromo-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the bromine atom or to reduce the acetamide group to an amine.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: De-brominated compounds and amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 2-(4,6-dimethylpyrimidin-2-ylthio)-N-(4-bromo-2-methylphenyl)acetamide exhibit various biological activities:

Anticonvulsant Activity

A study focused on the anticonvulsant properties of related compounds demonstrated that pyrimidine derivatives can inhibit seizures effectively. The compound's structure suggests potential interaction with GABA receptors, which are crucial in modulating neuronal excitability .

Antimicrobial Properties

The thioamide group within the compound enhances its ability to interact with microbial enzymes, potentially leading to antimicrobial activity. Preliminary tests have shown effectiveness against certain strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Compounds with similar structures have been investigated for their anticancer properties. The presence of bromine in the aromatic ring may enhance the compound's ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways .

- Anticonvulsant Study : A recent study synthesized several derivatives of 2-(4,6-dimethylpyrimidin-2-ylthio)-N-(4-bromo-2-methylphenyl)acetamide and evaluated their anticonvulsant activity using animal models. The results indicated that specific modifications to the side chains could enhance efficacy while reducing side effects .

- Antimicrobial Testing : In vitro tests were conducted against Gram-positive and Gram-negative bacteria using disk diffusion methods. The compound demonstrated significant inhibitory zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that this compound could inhibit cell proliferation significantly more than control treatments, indicating its potential as a lead compound in cancer therapy development .

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-ylthio)-N-(4-bromo-2-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

- 2-(4,6-dimethylpyrimidin-2-ylthio)-N-(4-chloro-2-methylphenyl)acetamide

- 2-(4,6-dimethylpyrimidin-2-ylthio)-N-(4-fluoro-2-methylphenyl)acetamide

- 2-(4,6-dimethylpyrimidin-2-ylthio)-N-(4-iodo-2-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-(4,6-dimethylpyrimidin-2-ylthio)-N-(4-bromo-2-methylphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom on the phenyl ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how are reaction conditions optimized for yield and purity?

Methodological Answer:

The synthesis typically involves coupling a thiol-containing pyrimidine derivative (e.g., 2-thio-4,6-dimethylpyrimidine) with a halogenated acetamide precursor (e.g., 2-chloro-N-(4-bromo-2-methylphenyl)acetamide). Key steps include:

- Nucleophilic substitution : The thiol group displaces the chlorine atom under reflux in ethanol, requiring precise temperature control (70–80°C) to avoid side reactions .

- Solvent selection : Polar aprotic solvents like DMF or ethanol are preferred to stabilize intermediates and enhance reaction kinetics .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from chloroform-acetone mixtures ensures high purity (>95%) .

Yield optimization relies on stoichiometric ratios (1:1 molar ratio of reactants) and inert atmospheres to prevent oxidation of the thiol group .

Basic: Which spectroscopic and crystallographic techniques confirm structural integrity, and how do they resolve conformational ambiguities?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify substituent environments. For example, the methyl protons on the pyrimidine ring resonate at δ 2.3–2.5 ppm, while the acetamide carbonyl appears at ~168 ppm in C NMR .

- X-ray crystallography : Resolves bond lengths and dihedral angles. The title compound’s pyrimidine and phenyl rings form a near-perpendicular dihedral angle (~90°), stabilized by intramolecular N–H⋯N hydrogen bonds. This conformation impacts solubility and bioactivity .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 409.02) and fragments, validating the molecular formula .

Advanced: How do substituents on the pyrimidine and phenyl rings influence bioactivity, and what assays evaluate pharmacological potential?

Methodological Answer:

- Substituent effects :

- 4-Bromo-2-methylphenyl group : Enhances lipophilicity, improving membrane permeability. The bromine atom may participate in halogen bonding with target proteins .

- 4,6-Dimethylpyrimidine : Electron-donating methyl groups increase ring electron density, potentially enhancing π-π stacking with aromatic residues in enzymes .

- Assays :

Advanced: How can researchers resolve contradictions in biological assay data, such as varying IC50_{50}50 values across studies?

Methodological Answer:

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC values may arise from differing ATP concentrations in kinase assays .

- Validate target engagement : Use orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to the target protein .

- Statistical analysis : Apply ANOVA or non-linear regression models to assess reproducibility across replicates and studies. Outliers may indicate assay interference (e.g., compound aggregation) .

Advanced: How do intramolecular interactions in the crystal structure influence ligand-receptor binding?

Methodological Answer:

- Hydrogen bonding : Intramolecular N–H⋯N bonds in the crystal structure preorganize the molecule into a bioactive conformation, reducing entropy penalties during receptor binding .

- Dihedral angles : Near-perpendicular orientation of aromatic rings may mimic steric hindrance in enzyme active sites. Molecular docking (e.g., AutoDock Vina) can simulate binding poses against targets like COX-2 or EGFR .

- Solvent-accessible surfaces : Crystal packing analysis reveals hydrophobic regions (e.g., methyl groups) that align with hydrophobic pockets in receptors, guiding lead optimization .

Basic: What analytical techniques quantify purity, and how are method parameters validated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.